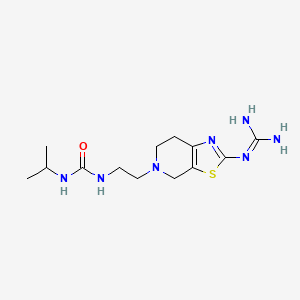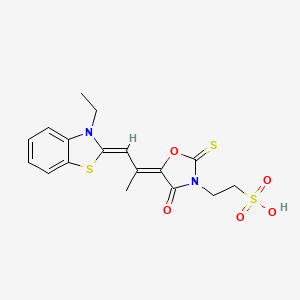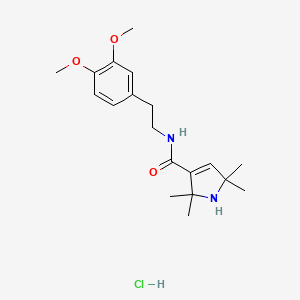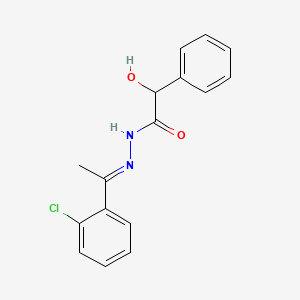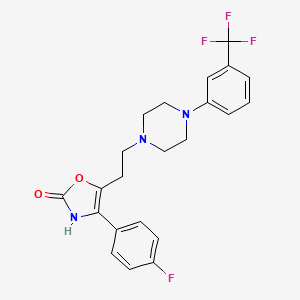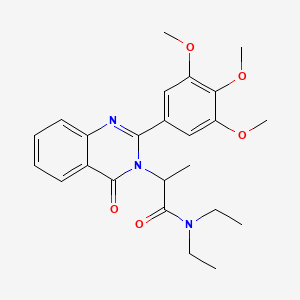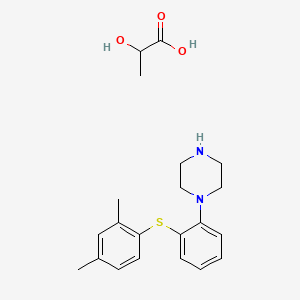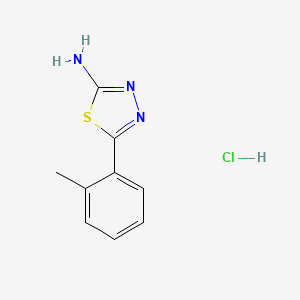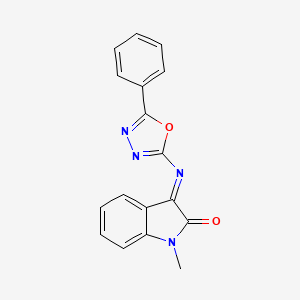
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of an indolin-2-one core, which is substituted with a methyl group at the 1-position and a 5-phenyl-1,3,4-oxadiazol-2-ylimino group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the indolin-2-one core through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the 5-Phenyl-1,3,4-oxadiazole Moiety: The 5-phenyl-1,3,4-oxadiazole moiety can be synthesized through the cyclization of a hydrazide derivative with a suitable carboxylic acid or its derivative under dehydrating conditions.
Coupling of the Two Moieties: The final step involves the coupling of the 5-phenyl-1,3,4-oxadiazole moiety with the indolin-2-one core through a condensation reaction, typically using reagents such as phosphorus oxychloride or thionyl chloride
Chemical Reactions Analysis
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolin-2-one core, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole moiety, leading to the formation of hydrazine derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases or other condensation products
Scientific Research Applications
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antioxidant agent. .
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to:
Inhibit Enzymes: The compound can inhibit enzymes such as acetylcholinesterase and tyrosinase, leading to the disruption of key biochemical pathways.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Scavenge Free Radicals: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress
Comparison with Similar Compounds
1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole-indolin-2-one derivatives share a similar indolin-2-one core but differ in their substituents, leading to variations in their biological activities.
Oxadiazole Derivatives: Compounds such as 2-amino-1,3,4-oxadiazole derivatives share a similar oxadiazole moiety but differ in their core structures, resulting in different chemical and biological properties.
Phenyl Substituted Compounds: Compounds such as 5-phenyl-1,3,4-oxadiazole derivatives share a similar phenyl-oxadiazole structure but differ in their additional substituents, affecting their overall reactivity and applications.
Properties
CAS No. |
84640-83-5 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(3E)-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |
InChI |
InChI=1S/C17H12N4O2/c1-21-13-10-6-5-9-12(13)14(16(21)22)18-17-20-19-15(23-17)11-7-3-2-4-8-11/h2-10H,1H3/b18-14+ |
InChI Key |
ILQQJDVXWJOXFF-NBVRZTHBSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


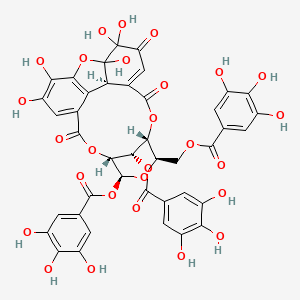
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
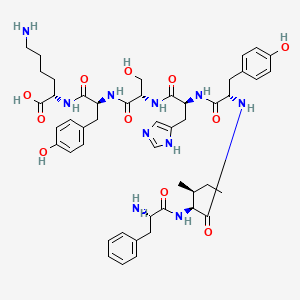
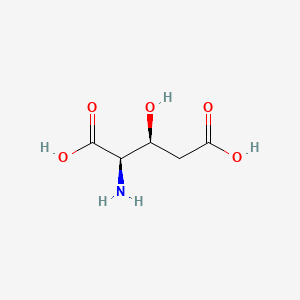
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
